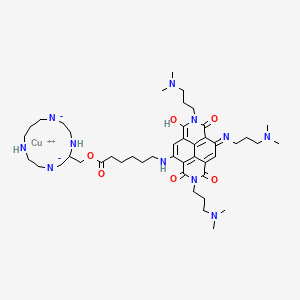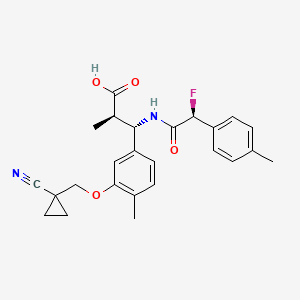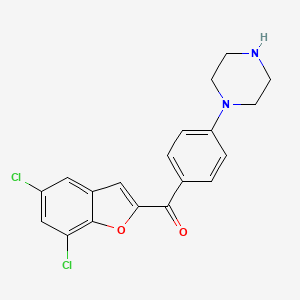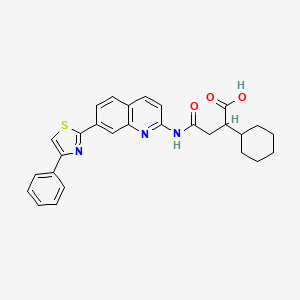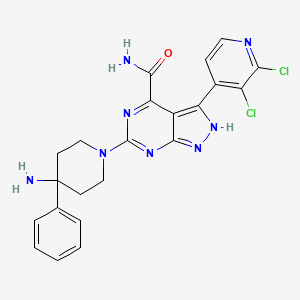
(S)-Nicotine-d3 N-Beta-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Nicotine-d3 N-Beta-D-Glucuronide is a synthetic derivative of nicotine, where the nicotine molecule is conjugated with glucuronic acid. This compound is often used in scientific research to study the metabolism and excretion of nicotine, as well as its biological effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Nicotine-d3 N-Beta-D-Glucuronide typically involves the conjugation of (S)-Nicotine-d3 with glucuronic acid. The reaction is usually carried out in the presence of a catalyst, such as uridine 5’-diphospho-glucuronosyltransferase (UGT), which facilitates the transfer of the glucuronic acid moiety to the nicotine molecule. The reaction conditions often include a buffered aqueous solution at a pH of around 7.4 and a temperature of approximately 37°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The product is then purified using techniques such as chromatography to remove any impurities.
化学反应分析
Types of Reactions: (S)-Nicotine-d3 N-Beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The glucuronic acid moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized metabolites, while reduction can produce reduced forms of the compound.
科学研究应用
(S)-Nicotine-d3 N-Beta-D-Glucuronide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of nicotine.
Biology: Helps in understanding the biological pathways involved in nicotine metabolism and excretion.
Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of nicotine.
Industry: Employed in the development of nicotine replacement therapies and other pharmaceutical products.
作用机制
The mechanism of action of (S)-Nicotine-d3 N-Beta-D-Glucuronide involves its metabolism by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT). This enzyme catalyzes the transfer of the glucuronic acid moiety to the nicotine molecule, forming the glucuronide conjugate. The conjugate is then excreted from the body, primarily through the kidneys. The molecular targets and pathways involved in this process include the UGT enzyme and the renal excretion pathways.
相似化合物的比较
Cotinine N-Beta-D-Glucuronide: A glucuronide conjugate of cotinine, which is a primary metabolite of nicotine.
Imipramine N-Beta-D-Glucuronide: A glucuronide conjugate of imipramine, used in proteomics research.
Palbociclib N-Beta-D-Glucuronide: A glucuronide conjugate of palbociclib, used in cancer research.
Uniqueness: (S)-Nicotine-d3 N-Beta-D-Glucuronide is unique due to its specific structure, which includes the deuterium-labeled nicotine molecule conjugated with glucuronic acid. This labeling allows for precise tracking and analysis in metabolic studies, making it a valuable tool in scientific research.
属性
分子式 |
C16H22N2O6 |
|---|---|
分子量 |
341.37 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C16H22N2O6/c1-17-6-3-5-10(17)9-4-2-7-18(8-9)15-13(21)11(19)12(20)14(24-15)16(22)23/h2,4,7-8,10-15,19-21H,3,5-6H2,1H3/t10-,11-,12-,13+,14-,15+/m0/s1/i1D3 |
InChI 键 |
SAWAIULJDYFLPD-QPGHRLPYSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1CCC[C@H]1C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O |
规范 SMILES |
CN1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



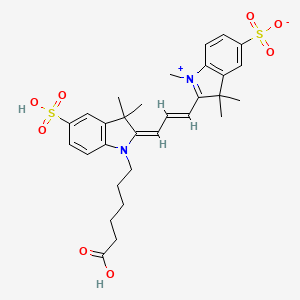
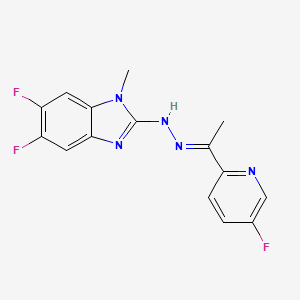
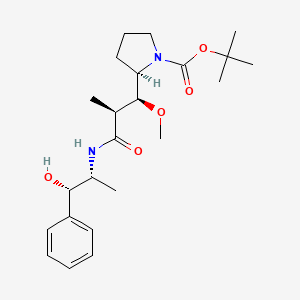
![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12385894.png)
